molecular formula C4H9BrO B152011 (R)-(-)-3-Bromo-2-methyl-1-propanol CAS No. 93381-28-3

(R)-(-)-3-Bromo-2-methyl-1-propanol

Cat. No. B152011
CAS RN: 93381-28-3
M. Wt: 153.02 g/mol
InChI Key: KIBOHRIGZMLNNS-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone is reported as a new synthon for the preparation of bromodifluoromethyl thiazoles, which are relevant in drug discovery . Another study discusses the radical-initiated chain bromination of 2-methyl-2-propanol by N-bromosuccinimide in water, which yields brominated products depending on the concentration of the starting alcohol . These studies suggest that bromination reactions are versatile and can be tailored to produce a variety of brominated intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure and conformation of brominated compounds are crucial for their reactivity and physical properties. A study on 3-bromo-2-methyl-1-propene, a compound similar to (R)-(-)-3-Bromo-2-methyl-1-propanol, reveals the presence of a gauche conformer in the gas phase, determined by electron diffraction and molecular mechanics calculations . This information is valuable as it provides insight into the possible conformations and structural parameters of brominated alkenes, which may be extrapolated to brominated alcohols.

Chemical Reactions Analysis

The reactivity of brominated compounds is often associated with their potential as intermediates in organic synthesis. For example, the synthesis of 2-bromo-3-(5-imidazolyl)propanol and its derivatives from histidine involves the introduction of a bromine atom, which causes racemization . This highlights the importance of controlling stereochemistry during bromination reactions, which is particularly relevant for chiral compounds like (R)-(-)-3-Bromo-2-methyl-1-propanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The photodissociation dynamics of brominated alcohols, such as 3-bromo-1,1,1-trifluoro-2-propanol, have been studied, revealing details about the C-Br bond dissociation and the energy distributions of the resulting fragments . These findings are important for understanding the behavior of brominated compounds under various conditions, including their stability and reactivity.

Scientific Research Applications

Kinetics and Reaction Mechanisms

  • Kinetics of Radical-Initiated Chain Bromination : A study explored the kinetics and product distribution of the radical chain bromination of 2-methyl-2-propanol, providing key data for understanding the reactivity of succinimidyl radicals. The products of this reaction are relevant to the behavior of (R)-(-)-3-Bromo-2-methyl-1-propanol under similar conditions (Lind et al., 1993).

Catalysis and Material Science

  • Enantioselective Catalysis : Research demonstrated the synthesis of enantiomers of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide with high enantiomeric excess using lipase B from Candida antarctica as a catalyst. This study underscores the potential of (R)-(-)-3-Bromo-2-methyl-1-propanol in producing enantiomerically pure compounds (Lund et al., 2016).

Environmental Applications

  • Atmospheric Studies : A methodology for measuring atmospheric methyl bromide, which contributes to ozone depletion, by cryotrapping-gas chromatography was developed. This technique uses 2-propanol for cryotrapping, highlighting the potential relevance in environmental monitoring and related applications (Kerwin et al., 1996).

Pharmaceutical Applications

  • Chiral Building Blocks : Research has shown that (R)-(-)-3-Bromo-2-methyl-1-propanol can be used as a building block for synthesizing pyridine alkaloids, indicating its utility in pharmaceutical synthesis (Bracher & Papke, 1994).

Hazard Assessment

  • Explosive Hazard of Mixtures : A study investigated the explosive properties of mixtures containing hydrogen peroxide and alcohols like 2-methyl-2-propanol, which is closely related to (R)-(-)-3-Bromo-2-methyl-1-propanol. Such research is vital for safety assessments in chemical processing and storage (Schreck et al., 2004).

Safety And Hazards

This involves examining any risks associated with handling the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This involves considering potential areas for further research. This could include new synthetic methods, new reactions, potential applications, and related compounds that could be studied.


For a specific compound like “®-(-)-3-Bromo-2-methyl-1-propanol”, you would need to consult the primary literature and databases like PubChem, SciFinder, and Reaxys for this information. Please note that not all compounds will have extensive information available, especially if they are not widely studied. If you’re working in a research or industrial setting, always consult the relevant Material Safety Data Sheet (MSDS) for safety information. If you’re conducting an experiment, make sure to follow all relevant safety protocols.


properties

IUPAC Name

(2R)-3-bromo-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBOHRIGZMLNNS-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439884
Record name (R)-(-)-3-Bromo-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-3-Bromo-2-methyl-1-propanol

CAS RN

93381-28-3
Record name (R)-(-)-3-Bromo-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-3-Bromo-2-methyl-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
Y Noda, N Mamiya, H Kashin - Natural Product …, 2013 - journals.sagepub.com
Both enantiomers of 12-methyl-13-tridecanolide{(R)-(+)-1 (S)-(-)-1} and 14-methyl-15-pentadecanolide (muscolide) {(R)-(+)-2 (S)-(-)-2} were synthesized from either (S)-(+)- or (R)-(-)-3-…
Number of citations: 4 journals.sagepub.com
HS Lee - 1992 - koasas.kaist.ac.kr
A highly stereoselective synthesis of the key intermediate $\underline{99}$ of 1-$\beta$-methylcabapenem antibiotics was accomplished in overall 14 steps in 8 reaction pots starting …
Number of citations: 0 koasas.kaist.ac.kr
JK Nunnery, N Engene, T Byrum, Z Cao… - The Journal of …, 2012 - ACS Publications
Five new vinylchlorine-containing metabolites, the lipoamides janthielamide A and kimbeamides A–C and the ketide-extended pyranone kimbelactone A, have been isolated from …
Number of citations: 46 pubs.acs.org
M Rekharsky, Y Inoue - Journal of the American Chemical Society, 2000 - ACS Publications
The complex stability constant (K), standard free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the 1:1 inclusion complexation of 43 enantiomeric pairs of chiral guests with β-…
Number of citations: 326 pubs.acs.org
C De Savi, RH Bradbury, AA Rabow… - Journal of medicinal …, 2015 - ACS Publications
The discovery of an orally bioavailable selective estrogen receptor downregulator (SERD) with equivalent potency and preclinical pharmacology to the intramuscular SERD fulvestrant …
Number of citations: 170 pubs.acs.org
R Bizzarri, E Cerbai, R Solaro… - Journal of bioactive and …, 2003 - journals.sagepub.com
A procedure for the preparation of (S)-dolichol and (S)-nor-dolichol starting from the polyprenyl fraction extracted from Gingko Biloba integer or extracted leaves is described. Two chiral …
Number of citations: 6 journals.sagepub.com
GK Friestad, JC Marié, AM Deveau - Organic letters, 2004 - ACS Publications
Synthesis of γ-amino acids, important building blocks in bioorganic and natural product chemistry, is accomplished using a stereoselective carbon−carbon bond construction of the …
Number of citations: 97 pubs.acs.org
MM Dell'Anna, P Mastrorilli, CF Nobile… - Journal of Molecular …, 2000 - Elsevier
The cobalt(II) acetylacetonate/aldehyde-promoted aerobic oxidation of three bis-sulfides of general formula R 1 -SCH 2 CH 2 SR 2 , where R 1 is a heterocycle and R 2 is p-tolyl, …
Number of citations: 16 www.sciencedirect.com
R Sone, I Takemura, K Oyaizu, H Nishide - Synthetic metals, 2009 - Elsevier
Chiral poly[4,6-bis(alkylthio)-1,3-phenylene-alt-2-methyl-1,3-phenylene] was synthesized from 1,3-dibromo-2,6-bis(3-dodecyl-2-methylthio)benzene and 2-methyl-1,3-phenylenebis(…
Number of citations: 4 www.sciencedirect.com
A Duranti, C Franchini, G Lentini, F Loiodice… - European journal of …, 2000 - Elsevier
The optical isomers (-)-(S)- and (+)-(R)-3-(2,6-dimethylphenoxy)-2-methyl-1-propanamine (Me2), homologues of the antiarrhythmic and antimyotonic drug mexiletine (Mex), were …
Number of citations: 12 www.sciencedirect.com

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